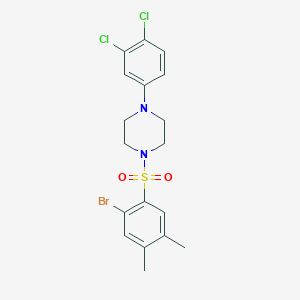

![molecular formula C8H7Cl3O2S B2582512 1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene CAS No. 790263-68-2](/img/structure/B2582512.png)

1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

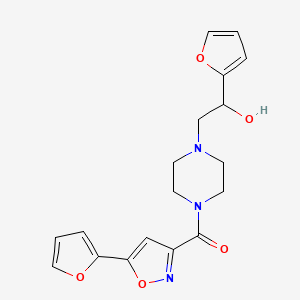

“1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene” is a chemical compound with the CAS Number: 790263-68-2 . It has a molecular weight of 273.57 and its IUPAC name is 1,4-dichloro-2-[(2-chloroethyl)sulfonyl]benzene .

Molecular Structure Analysis

The InChI code for “1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene” is 1S/C8H7Cl3O2S/c9-3-4-14(12,13)8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 . This indicates that the molecule consists of 8 carbon atoms, 7 hydrogen atoms, 3 chlorine atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

“1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene” has a melting point of 80-81 degrees Celsius .Scientific Research Applications

Supramolecular Architecture

This chemical has been used in the study of supramolecular architecture. Crystalline forms of related benzene derivatives have been analyzed using X-ray diffraction techniques, revealing insights into their crystal packing and interactions, which are stabilized by weak hydrogen bonds and van der Waals interactions (Qian et al., 2012).

Synthesis and Cycloaddition Reactions

The compound is involved in synthesis and Diels–Alder cycloaddition reactions. Research on derivatives of this compound describes their synthesis and reactions with other compounds under various conditions (Sridhar et al., 2000).

Novel Preparation of α-Halosulfones

Studies have shown its use in the novel preparation of α-halosulfones. Specifically, this involves the chlorination of α-sulfonyl carbanions with hexachloroethane, providing a new method for creating these compounds (Kattenberg et al., 1973).

Synthesis of Substituted Benzothiazepines

There's research on the efficient synthesis of novel substituted 1,5-benzothiazepines incorporating the sulfonyl group. These syntheses involve reactions of sulfonyl chloride derivatives with other compounds (Chhakra et al., 2019).

Friedel-Crafts Sulfonylation

It's also used in Friedel-Crafts sulfonylation reactions. This involves the reaction of benzene and substituted benzenes with benzenesulfonyl chloride in ionic liquids, enhancing reactivity and yielding high yields of diaryl sulfones (Nara et al., 2001).

properties

IUPAC Name |

1,4-dichloro-2-(2-chloroethylsulfonyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O2S/c9-3-4-14(12,13)8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNWXZYRURONRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)CCCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2582435.png)

![Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2582436.png)

![2-((4-((2,4-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2582437.png)

![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2582438.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2582443.png)

![4-[(Methylamino)methyl]phenylboronic acid hydrochloride](/img/structure/B2582445.png)